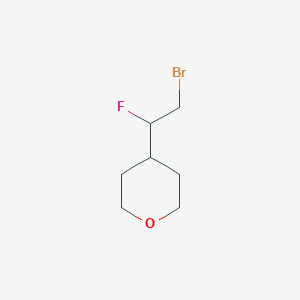
4-(2-Bromo-1-fluoroethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-1-fluoroethyl)oxane is a chemical compound with the CAS Number: 1781442-89-4 . It has a molecular weight of 211.07 and consists of 12 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-bromo-1-fluoroethyl)tetrahydro-2H-pyran . The InChI code for this compound is 1S/C7H12BrFO/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-5H2 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
A method for synthesizing 8-oxa-2-azaspiro[4.5]decane, utilizing 4-(2-Bromo-1-fluoroethyl)oxane as a starting material, has been developed. This synthesis route opens pathways for the production of significant biologically active molecules, showcasing the compound's utility in medicinal chemistry and drug development processes (Ogurtsov & Rakitin, 2020).
Radiopharmaceuticals Synthesis
Efficient methods for the synthesis of 2-bromo-1-[18F]fluoroethane, derived from this compound, have been developed and successfully integrated into automated systems for the routine synthesis of 18F-fluoroethylated compounds and radiopharmaceuticals. These advancements highlight the compound's significant role in improving diagnostic imaging and treatment monitoring in nuclear medicine (Comagic et al., 2002; Comagic et al., 2001).
Fluoroethylations Enhancements
Research has shown that the yields of radiochemical 18 F-fluorination of several compounds can be significantly increased by utilizing this compound. This finding is pivotal for the optimization of automated syntheses in the production of radiopharmaceuticals, demonstrating the compound's critical role in enhancing fluorination reactions and improving overall efficiency in the synthesis of medically relevant tracers (Bauman et al., 2003).
Propiedades
IUPAC Name |
4-(2-bromo-1-fluoroethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrFO/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZHOBSOMYXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

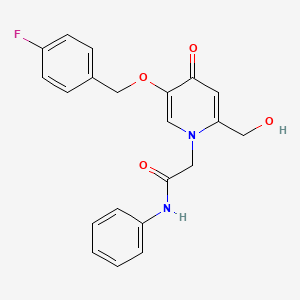
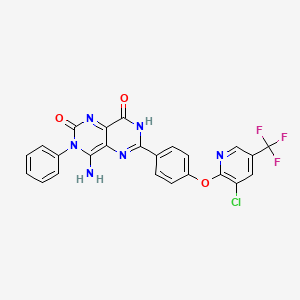
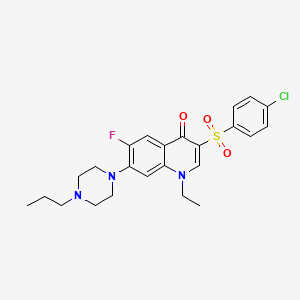
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2604726.png)
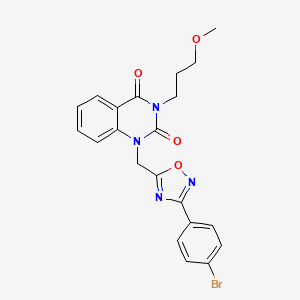

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2604729.png)
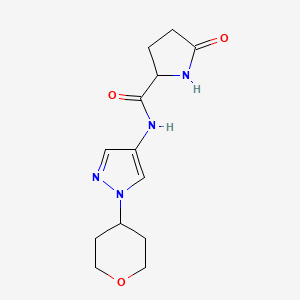

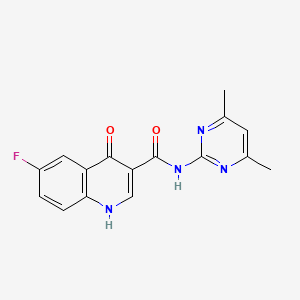
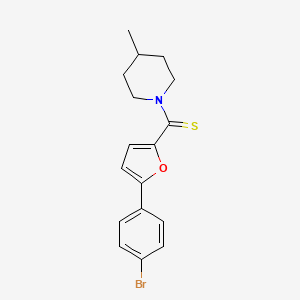
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)